(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

Catalog No.
S608624
CAS No.
77943-39-6
M.F
C10H11NO2
M. Wt
177.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

CAS Number

77943-39-6

Product Name

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

IUPAC Name

(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m1/s1

InChI Key

PPIBJOQGAJBQDF-VXNVDRBHSA-N

SMILES

CC1C(OC(=O)N1)C2=CC=CC=C2

Synonyms

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone; (4R-cis)--4-Methyl-5-phenyl-2-oxazolidinone; (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone; (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone;

Canonical SMILES

CC1C(OC(=O)N1)C2=CC=CC=C2

Isomeric SMILES

C[C@@H]1[C@@H](OC(=O)N1)C2=CC=CC=C2

Asymmetric Synthesis:

The chiral nature of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone makes it a potential candidate for use in asymmetric synthesis. Asymmetric synthesis refers to the creation of molecules with a specific handedness (chirality), which is crucial for many drugs and other biologically active molecules. The oxazolidinone scaffold could serve as a chiral auxiliary or catalyst in reactions, promoting the formation of one enantiomer (mirror image) over the other [].

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. Its molecular formula is C10H11NO2, with a molecular weight of approximately 177.20 g/mol. This compound features a five-membered oxazolidinone ring, which contributes to its unique stereochemistry and reactivity. The specific configuration at the 4R and 5S positions imparts distinct properties that are exploited in various

, including:

  • Condensation Reactions: It reacts with acyl halides and carboxylic acids to form amides and esters, respectively .
  • Nucleophilic Additions: The oxazolidinone ring can undergo nucleophilic attack, leading to various functional group transformations.

These reactions are critical for synthesizing enantiomerically enriched compounds, particularly in pharmaceutical development.

The biological activity of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone has been explored in various contexts:

  • Antimicrobial Properties: Some studies suggest potential antimicrobial effects, although specific mechanisms require further investigation.
  • Chiral Recognition: Its chiral nature allows it to interact selectively with biological targets, making it useful in drug design and development .

Several methods exist for synthesizing (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone:

  • From Amino Acids: Starting from naturally occurring amino acids, the compound can be synthesized through cyclization reactions.
  • Chiral Pool Synthesis: Utilizing chiral building blocks allows for the construction of the oxazolidinone framework while maintaining stereochemical integrity.
  • Enantioselective Catalysis: Employing catalysts that favor the formation of one enantiomer over another can yield high-purity products .

The applications of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone are diverse:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, particularly those requiring chirality.
  • Research: Used extensively in academic research for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone focus on its role as a chiral auxiliary:

  • Chiral Recognition Studies: Research has demonstrated its ability to differentiate between enantiomers in various chemical environments.
  • Biological Interactions: Preliminary studies indicate potential interactions with biological macromolecules, suggesting avenues for further exploration in drug development .

Several compounds share structural features with (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinoneEnantiomeric counterpartDifferent stereochemistry affects reactivity
(4R,5R)-4-Methyl-5-phenyloxazolidinoneSimilar oxazolidinone structureLacks the chiral discrimination of the target compound
2-OxazolidinoneSimplified structure without methyl/phenyl groupsLess complex; serves as a basic scaffold

The uniqueness of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone lies in its specific stereochemistry and its effectiveness as a chiral auxiliary in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it invaluable in the field of medicinal chemistry compared to its structural analogs.

XLogP3

1.7

UNII

05339K0T1Y

Wikipedia

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

Dates

Modify: 2023-08-15

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